MOR Binding Affinity of Lumekefamide Versus Morphine
Lumekefamide demonstrates significantly higher binding affinity for the μ-opioid receptor (MOR) compared to the prototypical opioid analgesic morphine. In competitive radioligand binding assays using [3H]DAMGO on human MOR expressed in CHO cells, Lumekefamide exhibited a Ki of 0.42 ± 0.08 nM [1]. In contrast, morphine under comparable assay conditions displays a reported Ki of approximately 4.37 nM [2].
| Evidence Dimension | Binding Affinity (Ki) for Human μ-Opioid Receptor (MOR) |
|---|---|
| Target Compound Data | Ki = 0.42 ± 0.08 nM |
| Comparator Or Baseline | Morphine: Ki = 4.37 nM |
| Quantified Difference | ~10-fold higher affinity for Lumekefamide |
| Conditions | Competitive radioligand binding assays using membranes from CHO cells stably expressing the cloned human MOR; [3H]DAMGO as radioligand. |
Why This Matters
This 10-fold higher binding affinity indicates that Lumekefamide can be used at lower concentrations to achieve the same level of receptor occupancy as morphine, which is crucial for minimizing off-target effects in complex biological assays.
- [1] Dvorácskó, S., et al. (2021). Table 1. Binding Affinities and Functional Activities of Novel Opioid Ligands. Molecules, 26(11), 3267. View Source
- [2] Raehal, K. M., et al. (2011). Table 7. Opioid Receptor Binding, Ki (nM). Journal of Pharmacology and Experimental Therapeutics, 314(3), 1195-1201. View Source
